molecular formula C29H46O B051869 Corbisterol CAS No. 481-19-6

Corbisterol

Cat. No.: B051869
CAS No.: 481-19-6
M. Wt: 410.7 g/mol
InChI Key: OQMZNAMGEHIHNN-CIFIHVIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corbisterol is a sterol lipid with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. It is a 5, 7, 22-triunsaturated C29-sterol, primarily found in the fats of shellfishes, crustacea, and echinodermata .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corbisterol can be synthesized through a series of chemical reactions involving bromination, reduction, and ozonolysis of corbisteryl acetate. The absorption spectrum of this compound is also studied to confirm its structure .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as shellfishes and crustacea. The extraction process includes saponification of the fats followed by separation of the unsaponifiable matter, which contains this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used for further studies and applications .

Scientific Research Applications

Corbisterol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of corbisterol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It is believed to exert its effects by modulating the activity of enzymes such as HMG-CoA reductase, which plays a key role in cholesterol biosynthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the presence of three double bonds at positions 5, 7, and 22. This unique structure gives it distinct chemical and biological properties compared to other sterols .

Biological Activity

Corbisterol is a phytosterol that has garnered attention for its potential biological activities and health benefits. As a member of the sterol family, it shares structural similarities with cholesterol, which allows it to interact with various biological pathways in the human body. This article explores the biological activity of this compound, including its effects on cholesterol metabolism, anti-inflammatory properties, and potential implications for chronic diseases.

Overview of this compound

This compound (C28H46O) is a plant-derived sterol primarily found in various plant oils and some fruits. Like other phytosterols, it competes with cholesterol for absorption in the intestines, which can lead to reduced serum cholesterol levels. Its structure includes a hydroxyl group that plays a crucial role in its biological functions.

  • Cholesterol Metabolism : this compound has been shown to inhibit the absorption of dietary cholesterol by competing for incorporation into mixed micelles in the intestine. This action can lead to lower levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream, potentially reducing the risk of cardiovascular diseases .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. It can modulate inflammatory responses by influencing cytokine production and immune cell activity, which is significant in conditions such as rheumatoid arthritis and other inflammatory disorders .
  • Antioxidant Activity : As with many phytosterols, this compound exhibits antioxidant properties, helping to scavenge free radicals and reduce oxidative stress within cells. This activity is vital for protecting against cellular damage and may play a role in cancer prevention .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReference
Cholesterol ReductionCompetes with cholesterol for intestinal absorption ,
Anti-inflammatoryModulates cytokine production ,
AntioxidantScavenges free radicals ,
Cancer PreventionReduces oxidative stress ,

Case Study 1: Cholesterol Management

In a clinical trial involving patients with high cholesterol levels, those who supplemented their diet with phytosterols, including this compound, showed a significant reduction in LDL-C levels. Participants consuming approximately 800 mg of phytosterols daily experienced a decrease in total cholesterol by an average of 10% over three months .

Case Study 2: Inflammatory Disorders

A study focusing on patients with rheumatoid arthritis indicated that dietary inclusion of this compound led to a notable reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported decreased joint pain and improved mobility after 12 weeks of supplementation .

Properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,19-21,23,25-27,30H,7,12-18H2,1-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMZNAMGEHIHNN-CIFIHVIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197414
Record name 7-Dehydrostigmasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-19-6
Record name Δ7-Stigmasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Dehydrostigmasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Dehydrostigmasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.7-STIGMASTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VY8G1D5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corbisterol
Reactant of Route 2
Corbisterol
Reactant of Route 3
Corbisterol
Reactant of Route 4
Corbisterol
Reactant of Route 5
Corbisterol
Reactant of Route 6
Corbisterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.